REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:8]=[C:7]([CH:9](Br)[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=2)=O)[CH:6]=[CH:5][N:4]=1.[C:20]([NH2:24])(=[S:23])[CH2:21][CH3:22]>CN(C)C=O>[CH2:21]([C:20]1[S:23][C:9]([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([NH2:2])[CH:8]=2)=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=2)[N:24]=1)[CH3:22] |f:0.1|
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Name
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2-(2-amino-4-pyridyl)-2-bromo-1-(3-methylphenyl)ethanone hydrobromide
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Quantity
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125 g
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Type
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reactant
|
Smiles
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Br.NC1=NC=CC(=C1)C(C(=O)C1=CC(=CC=C1)C)Br
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Name
|
|
Quantity
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28 g
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Type
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reactant
|
Smiles
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C(CC)(=S)N
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Name
|
|
Quantity
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1200 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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Aqueous sodium hydrogen carbonate solution was poured into the residue
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
|
Type
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WASH
|
Details
|
The extract was washed with saturated aqueous sodium hydrogen carbonate solution
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
WASH
|
Details
|
Crude crystals were washed with hexane-ethyl acetate=1:1
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=C(N1)C1=CC(=CC=C1)C)C1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |